molecular formula C5H12N+ B107235 Piperidinium CAS No. 17523-59-0

Piperidinium

Cat. No. B107235
CAS RN: 17523-59-0
M. Wt: 86.16 g/mol
InChI Key: NQRYJNQNLNOLGT-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Piperidinium is a heterocyclic organic compound that contains a five-membered ring with four carbon atoms and one nitrogen atom. It is widely used in various fields, including organic synthesis, pharmaceuticals, and materials science. Piperidinium has unique chemical properties that make it a valuable building block for the synthesis of various compounds.

Scientific Research Applications

Ionic Liquid Crystals

  • Application : Piperidinium cations, when combined with various anions, are used in designing ionic liquid crystals. These compounds exhibit rich mesomorphic behavior, including high-ordered smectic phases and hexagonal columnar phases, depending on the cation-anion combination (Lava, Binnemans, & Cardinaels, 2009).

Solvent Properties

  • Application : Piperidinium ionic liquids, synthesized with varying alkyl chain lengths and functional groups, have been studied for their polarity and solvent properties. These properties are influenced by the alkyl-chain length and functional groups on the cation (Lee, 2011).

Gene Transfection

  • Application : Novel amphiphilic piperidinium salts have been prepared for use in cationic liposome-mediated gene transfection. These salts are synthesized through the formation of biodegradable ester bonds and subsequent alkylation (Solodin & Heath, 1996).

Pharmaceutical Analysis

  • Application : Piperidinium compounds have been utilized in developing highly sensitive and selective methods for pharmaceutical analysis, particularly in high-performance liquid chromatography with diode-array detection (Varynskyi, Parchenko, & Kaplaushenko, 2017).

Structural Phase Transitions

  • Application : Piperidinium salts undergo high-temperature structural phase transitions, which are studied using calorimetry, dilatometry, dielectric, and Raman scattering techniques. These transitions are connected with the reorientational motion of organic cations (Bednarska-Bolek et al., 2000).

Antioxidative Properties

  • Application : Piperidinium salts have demonstrated antioxidative properties. Their effectiveness in protecting erythrocyte membranes against oxidation increases with hydrocarbon chain length (Kleszczyńska et al., 2002).

Environmental Analysis

  • Application : Piperidinium ionic liquid cations are detected in environmental water samples using hydrophilic interaction liquid chromatography and solid-phase extraction technology. This method helps in studying the environmental effects of ionic liquids (Fan & Yu, 2017).

Sensing Platform

  • Application : Piperidinium-based sensors are developed for rapid determination of piperidine in environmental and biological samples. These sensors are based on ion-to-electron transduction and demonstrate clear selectivity towards piperidinium ions (Kamel, Galal, & Awwad, 2018).

properties

CAS RN

17523-59-0

Product Name

Piperidinium

Molecular Formula

C5H12N+

Molecular Weight

86.16 g/mol

IUPAC Name

piperidin-1-ium

InChI

InChI=1S/C5H11N/c1-2-4-6-5-3-1/h6H,1-5H2/p+1

InChI Key

NQRYJNQNLNOLGT-UHFFFAOYSA-O

SMILES

C1CC[NH2+]CC1

Canonical SMILES

C1CC[NH2+]CC1

synonyms

Piperidinium

Origin of Product

United States

Synthesis routes and methods

Procedure details

100 Mg. of 4-(8-methoxy-6,11-dihydrodibenzo-[b.e.]-thiepin-11-one-3-yl)-4-oxobutyric acid in 10 ml. of benzene is treated with 60 mg. of piperidine. The solution obtained is allowed to stand for one hour and the crystalline material which forms is filtered, washed with ether and air dried to yield piperidinium 4-(8-methoxy-6,11-dihydrodibenzo-[b.e.]-thiepin-11-one-3-yl)-4-oxobutyrate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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